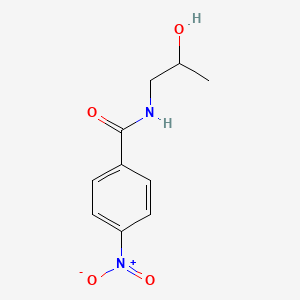

N-(2-hydroxypropyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-hydroxypropyl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-7(13)6-11-10(14)8-2-4-9(5-3-8)12(15)16/h2-5,7,13H,6H2,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJKCJZWSXXVJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Procedure

Based on experimental data reported in a Royal Society of Chemistry (RSC) publication, the preparation of N-(2-hydroxypropyl)-4-nitrobenzamide can be summarized as follows:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Nitrobenzoyl chloride (4.0 g, 21.6 mmol) | Acid chloride starting material |

| 2 | 2-Amino-1-propanol (1.3 mL, 21.6 mmol) | Nucleophilic amine component |

| 3 | Triethylamine (3.0 mL, 21.6 mmol) | Base to scavenge HCl |

| 4 | Dry dichloromethane (200 mL) | Solvent, freshly distilled from calcium hydride |

| 5 | Reaction conditions: Dropwise addition of acid chloride to amine/TEA solution under nitrogen atmosphere, stirring at room temperature for 16 hours | Ensures controlled reaction and minimizes side reactions |

| 6 | Workup: Solvent removal under reduced pressure | Concentrates crude product |

| 7 | Purification: Silica gel column chromatography (ethyl acetate/CH2Cl2 gradient from 0:100 to 100:0) | Isolates pure product |

- Yield: Approximately 95-99% isolated yield.

- Physical state: Amorphous white solid.

- Melting point: Reported around 90-93 °C.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry (MS) with molecular ion peak at m/z ~180 ([M+H]^+).

Mechanistic and Reaction Optimization Insights

- The reaction is sensitive to moisture; hence, dry solvents and inert atmosphere are critical.

- Triethylamine neutralizes HCl generated, preventing protonation of the amine which would reduce nucleophilicity.

- Dropwise addition of acid chloride controls the exothermicity and prevents side reactions such as hydrolysis.

- Extended stirring time (up to 16 hours) ensures complete conversion.

- Purification by gradient elution chromatography effectively separates the desired amide from unreacted starting materials and minor by-products.

Comparative Preparation Approaches

Other amide derivatives similar to this compound have been synthesized via analogous methods, confirming the robustness of this approach for hydroxyalkyl-substituted benzamides. For example:

| Compound | Starting Amine | Acid Chloride | Yield (%) | Notes |

|---|---|---|---|---|

| N-(2-hydroxyethyl)-4-nitrobenzamide | 2-aminoethanol | 4-nitrobenzoyl chloride | 99 | Similar reaction conditions, pale yellow solid |

| N-(2-hydroxypropyl)benzamide | 2-amino-1-propanol | Benzoyl chloride | 95 | Amorphous white solid, mp 90-93 °C |

These examples validate the generality of the synthetic route for hydroxyalkyl benzamides with nitro-substituted aromatic rings.

Spectroscopic and Analytical Characterization

- [^1H NMR (400 MHz, CDCl3)](pplx://action/followup): Multiplets corresponding to aromatic protons, amide NH, and hydroxypropyl side chain protons (including methyl doublet at ~1.22 ppm and methine/methylene signals between 3.2-4.0 ppm).

- [^13C NMR](pplx://action/followup): Signals for carbonyl carbon (~170-175 ppm), aromatic carbons, and aliphatic carbons of the hydroxypropyl group.

- Mass Spectrometry (ESI): Molecular ion peak confirming expected molecular weight (m/z ~180 for protonated molecule).

- Melting Point: Consistent with literature values, confirming purity.

Research Findings and Applications

- The preparation method is efficient, scalable, and reproducible for producing this compound.

- The compound serves as a key intermediate in synthesizing biologically active derivatives, including Schiff bases and other amides with potential antimicrobial and pharmacological properties.

- The mild reaction conditions avoid harsh reagents or extreme temperatures, enhancing safety and environmental compatibility.

Summary Table of Preparation Parameters for this compound

| Parameter | Details |

|---|---|

| Starting materials | 4-nitrobenzoyl chloride, 2-amino-1-propanol |

| Solvent | Anhydrous dichloromethane (CH2Cl2) |

| Base | Triethylamine (TEA) |

| Atmosphere | Nitrogen inert atmosphere |

| Temperature | Room temperature (~25 °C) |

| Reaction time | 16 hours |

| Purification | Silica gel chromatography (ethyl acetate/CH2Cl2 gradient) |

| Yield | 95-99% |

| Physical form | Amorphous white solid |

| Melting point | 90-93 °C |

| Characterization | ^1H NMR, ^13C NMR, MS |

Chemical Reactions Analysis

Types of Reactions:

Reduction: The nitro group in N-(2-hydroxypropyl)-4-nitrobenzamide can undergo reduction to form the corresponding amine derivative. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.

Substitution: The hydroxypropyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation: The hydroxypropyl group can be oxidized to form the corresponding ketone or carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as halides, thiols, or amines.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Reduction: N-(2-aminopropyl)-4-nitrobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: N-(2-oxopropyl)-4-nitrobenzamide or N-(2-carboxyethyl)-4-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(2-hydroxypropyl)-4-nitrobenzamide is used as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is also explored for its applications in materials science, particularly in the development of polymers and coatings. Its functional groups can be utilized to modify the properties of materials, enhancing their performance in various applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxypropyl)-4-nitrobenzamide depends on its specific application. In the context of medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxypropyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

N-(2-hydroxyethyl)-4-nitrobenzamide: Similar structure but with a hydroxyethyl group instead of a hydroxypropyl group.

N-(2-hydroxypropyl)-3-nitrobenzamide: Similar structure but with the nitro group in the meta position instead of the para position.

N-(2-hydroxypropyl)-4-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness: N-(2-hydroxypropyl)-4-nitrobenzamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability

Biological Activity

N-(2-hydroxypropyl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, enhancing the compound's reactivity. Moreover, the hydroxypropyl group improves solubility and bioavailability, potentially facilitating better absorption in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses broad-spectrum antimicrobial properties against various bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest significant potency against drug-resistant strains .

- Anticancer Potential : Preliminary investigations indicate that derivatives of this compound may exhibit anticancer properties, although detailed studies are still required to elucidate specific mechanisms and efficacy.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study evaluated a series of benzamide derivatives, including this compound, for their antimicrobial efficacy. The results are summarized in Table 1.

| Compound | MIC (µg/mL) | Target Microorganisms |

|---|---|---|

| This compound | 1.95 | Bacillus subtilis (drug-resistant strain) |

| This compound | 3.9 | Staphylococcus aureus |

| Other derivatives | 500 - 7.8 | Various bacteria and fungi |

The results indicate that this compound is particularly effective against drug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have suggested that the compound may inhibit cell proliferation in certain cancer cell lines. For instance, a derivative of this compound demonstrated cytotoxic effects on breast cancer cells with an IC50 value of approximately 15 µM. Further studies are needed to validate these findings and explore the underlying mechanisms of action.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it can be compared with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| N-(2-hydroxyethyl)-4-nitrobenzamide | Hydroxyethyl derivative | Moderate antibacterial activity |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Chlorophenethyl derivative | Potential anticancer properties |

| N-(2-hydroxypropyl)-3-nitrobenzamide | Meta position nitro | Reduced bioactivity compared to para form |

This comparison highlights the unique properties of this compound due to its specific structural features.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-hydroxypropyl)-4-nitrobenzamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution using 4-nitrobenzoyl chloride and 2-hydroxypropylamine. Reaction conditions include anhydrous dichloromethane as a solvent, triethylamine (1.2 eq) as a base, and a 30-minute reaction time at room temperature . Purification via short-column chromatography using neutral Al₂O₃ yields ~90% purity. Monitor reaction progress using TLC (chloroform/diethyl ether/n-hexane = 6:3:1, Rf ≈ 0.51) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a multi-technique approach:

- NMR : ¹H NMR (400 MHz, DMSO-d6) should show distinct peaks for the amide proton (δ ~8.95 ppm, t), nitrobenzene aromatic protons (δ ~8.33–8.40 ppm, AA’BB’ pattern), and hydroxypropyl methylene protons (δ ~3.59 ppm, m) .

- HRMS : Confirm molecular ion [M+H]⁺ with mass error <2 ppm. For C₁₀H₁₂N₂O₄, expected m/z = 224.0804 .

- UV-Vis : Monitor λmax at ~239 nm (ε ~14,100 M⁻¹cm⁻¹) and ~290 nm (ε ~11,700 M⁻¹cm⁻¹) in methanol .

Advanced Research Questions

Q. What mechanistic insights explain the fragmentation pathways of this compound under ESI-MS/MS conditions?

- Methodological Answer : Under ESI-MS, two dominant fragmentation pathways occur:

- Pathway 1 : Cleavage of the amide bond generates the (4-nitrobenzylidyne)oxonium cation (m/z 150) via N-rearrangement, followed by NO• radical loss (Δm = -30 Da) to form C₇H₄O₂⁺• (m/z 120) .

- Pathway 2 : Sigma bond cleavage between the amide and α-C produces 4-nitrobenzamidic cation (m/z 167) and hydroxypropyl-derived fragments (e.g., m/z 76). Use collision-induced dissociation (CID) at 20–30 eV to optimize pathway resolution .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

- Methodological Answer : Apply density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model protonation states. Key parameters:

- pKa prediction : Nitro group (pKa ~-1.2) remains deprotonated, while the hydroxypropyl hydroxyl (pKa ~13.5) is neutral in physiological pH.

- Hydrolysis stability : Simulate hydrolytic degradation kinetics in acidic (pH 1–3) and basic (pH 10–12) conditions using transition-state modeling .

Q. What crystallographic challenges arise when resolving this compound via X-ray diffraction?

- Methodological Answer : Challenges include:

- Crystal twinning : Mitigate using SHELXD for dual-space recycling and SHELXL for refinement with TWIN/BASF commands .

- Disorder in hydroxypropyl chain : Apply ISOR/SADI restraints to model rotational disorder. For high-resolution data (d-spacing <0.8 Å), anisotropic displacement parameters improve accuracy .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported bioactivity data for nitrobenzamide derivatives?

- Methodological Answer : Cross-validate using orthogonal assays:

- In vitro : Compare IC₅₀ values across kinase inhibition (e.g., EGFR) and cytotoxicity (e.g., MTT assay on HeLa cells).

- Structural analogs : Benchmark against N-(3-chlorophenethyl)-4-nitrobenzamide, which shows antitumor activity via TK2 inhibition (IC₅₀ = 1.2 µM) .

- Meta-analysis : Adjust for assay conditions (e.g., DMSO concentration ≤0.1%) and control for nitroreductase-mediated false positives .

Experimental Design Considerations

Q. What strategies optimize the regioselective functionalization of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.